Hydrazine hydrate (CAS 10217-52-4) is a highly reactive, bifunctional liquid reducing agent and nucleophile widely utilized in chemical synthesis, materials science, and energy storage. Commercially supplied as an aqueous solution (typically 64% by weight hydrazine, corresponding to 100% hydrazine hydrate), it offers a potent combination of strong reducing power and clean reactivity, decomposing entirely into nitrogen gas and water[1]. For procurement and process chemistry, its primary value proposition lies in delivering the uncompromised reactivity of the hydrazine moiety while bypassing the extreme volatility of anhydrous forms and the solid-waste generation associated with hydrazine salts [2].
Substituting hydrazine hydrate with generic alternatives often introduces severe process or safety bottlenecks. Anhydrous hydrazine, while chemically identical in its active moiety, possesses a dangerously low flash point and a high vapor pressure that necessitate extreme, cost-prohibitive explosion-proof infrastructure[1]. Conversely, substituting with solid hydrazine salts (such as hydrazine sulfate) introduces acidic conditions and requires the stoichiometric addition of strong bases to liberate the active hydrazine, generating bulk salt waste that complicates downstream purification [2]. Furthermore, replacing it with alternative reducing agents like sodium borohydride for metal reduction often leaves residual boron or sodium impurities, compromising the performance of electronic or catalytic nanomaterials [3].
Anhydrous hydrazine presents severe flammability and detonation risks, featuring a closed-cup flash point of 38 °C and a broad flammability range (4.7–100% vapor) that can sustain combustion without oxygen. In contrast, hydrazine hydrate (64 wt% hydrazine) acts as a thermal moderator, elevating the open-cup flash point to 73 °C and significantly reducing vapor pressure [1]. This aqueous moderation prevents the spontaneous formation of highly explosive vapor-air mixtures at standard ambient temperatures.
| Evidence Dimension | Flash point and flammability mitigation |
| Target Compound Data | Hydrazine hydrate (Flash point 73 °C) |
| Comparator Or Baseline | Anhydrous hydrazine (Flash point 38 °C, 100% upper flammability limit) |
| Quantified Difference | +35 °C increase in flash point, moving the chemical out of the extreme ambient-flammability hazard class. |
| Conditions | Atmospheric pressure, standard storage and handling temperatures. |
Allows industrial buyers to procure a potent hydrazine source without investing in the extreme explosion-proof handling infrastructure required for the anhydrous form.
In the synthesis of high-purity metallic nanoparticles (e.g., Cu, Ag, Fe), sodium borohydride (NaBH4) is a common reductant but frequently incorporates boron and sodium impurities into the final lattice, requiring extensive post-synthesis washing. Hydrazine hydrate, however, acts as a traceless reducing agent; its oxidation yields only nitrogen gas and water (N2 + H2O)[1]. This clean decomposition pathway ensures that the resulting colloidal metals or metal oxides maintain strict elemental purity without the need for complex surfactant-mediated purification steps.
| Evidence Dimension | Byproduct generation and final product purity |
| Target Compound Data | Hydrazine hydrate (Yields only volatile N2 and H2O byproducts) |
| Comparator Or Baseline | Sodium borohydride (Leaves residual boron and sodium salts) |
| Quantified Difference | 100% elimination of solid elemental impurities (B, Na) from the reduction process. |
| Conditions | Aqueous chemical reduction of metal salts at room to moderate temperatures. |
Essential for procuring a reducing agent for electronic-grade nanomaterials or catalysts where trace elemental doping would ruin material performance.
When utilizing hydrazine sulfate for heterocycle synthesis or Wolff-Kishner reductions, the acidic nature of the solid salt requires the addition of stoichiometric amounts of alkali metal hydroxides (e.g., NaOH or KOH) to liberate the free hydrazine, which subsequently generates large volumes of sulfate salt waste[1]. Hydrazine hydrate is an intrinsically basic liquid that reacts directly with carbonyls and electrophiles without the need for external base liberation, thereby completely bypassing the formation of inorganic salt byproducts and streamlining reactor throughput.
| Evidence Dimension | Reagent efficiency and salt waste generation |
| Target Compound Data | Hydrazine hydrate (Directly reactive, 0 equivalents of external base required, zero salt waste) |
| Comparator Or Baseline | Hydrazine sulfate (Requires ≥1 equivalent of strong base, generates stoichiometric sulfate waste) |
| Quantified Difference | Elimination of base-liberation steps and 100% reduction in inorganic salt byproduct generation. |
| Conditions | Industrial scale-up of hydrazone formation or ketone reduction. |
Drastically reduces downstream purification costs and reactor volume requirements by eliminating bulk salt waste.
As a liquid-phase chemical hydrogen storage material, hydrazine hydrate offers exceptional energy density. It possesses a theoretical gravimetric hydrogen capacity of 8.0 wt%, which is nearly double that of alternative liquid carriers like formic acid (4.4 wt%) [1]. Furthermore, upon catalytic decomposition (e.g., using Ni-W or Ir-based catalysts), hydrazine hydrate selectively releases H2 and N2 without generating carbon monoxide (CO), which is a common catalyst poison associated with formic acid reforming.
| Evidence Dimension | Gravimetric hydrogen capacity (wt%) |
| Target Compound Data | Hydrazine hydrate (8.0 wt% H2 capacity) |
| Comparator Or Baseline | Formic acid (4.4 wt% H2 capacity) |
| Quantified Difference | ~81% higher gravimetric hydrogen capacity with zero CO generation. |
| Conditions | Catalytic dehydrogenation for liquid chemical hydrogen storage systems. |
Makes hydrazine hydrate a superior, high-density procurement choice for advanced fuel cell and portable hydrogen generation technologies.
Directly downstream of its zero-residue reduction profile (yielding only N2 and H2O), hydrazine hydrate is the preferred reducing agent for manufacturing electronic-grade copper, silver, and iron nanoparticles. It avoids the boron contamination inherent to sodium borohydride, ensuring optimal conductivity and catalytic activity in the final nanomaterials [1].
Because it is a liquid that requires no external base for activation, hydrazine hydrate is ideal for large-scale pharmaceutical and agrochemical syntheses (e.g., pyrazoles, triazoles). It prevents the massive inorganic salt waste accumulation that occurs when using hydrazine sulfate, simplifying continuous flow and batch reactor downstream processing [2].
Leveraging its 8.0 wt% gravimetric hydrogen capacity, hydrazine hydrate is utilized in advanced liquid-phase hydrogen storage and direct hydrazine fuel cells (DHFCs). It provides a carbon-free, high-energy-density alternative to formic acid, eliminating the risk of CO-induced catalyst poisoning during hydrogen evolution [3].
In industrial power plants, hydrazine hydrate is injected into boiler water as an oxygen scavenger. Its traceless decomposition (forming N2 and H2O) ensures that, unlike solid sulfite-based scavengers, it does not increase the total dissolved solids (TDS) in the water, thereby preventing scale buildup and corrosion in high-pressure systems[4].
Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard